8-Azapurine
Overview
Description
8-Azapurine, also known as 8-azaguanine, is a purine analog with the chemical formula C₄H₄N₆O. It is a derivative of guanine, where the carbon atom at position 8 is replaced by a nitrogen atom. This compound has been widely studied for its biological activity, particularly its antineoplastic properties, making it a significant compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-azapurine typically involves the condensation of cyanoacetamide with benzyl azide to form 4-amino-3-benzyl-3H-1,2,3-triazole-5-carboxamide, which is then methylated to produce 4-amino-3-benzyl-5-carbamoyl-1-methyl-1,2,3-triazolium-toluene-p-sulphonate . Another method involves the action of triethyl orthoacetate on 4-amino-3-benzyl-1,2,3-triazole-5-carboxamidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the compound can be synthesized in large quantities using the aforementioned synthetic routes. The process involves standard organic synthesis techniques, including condensation reactions and methylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Azapurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-azaxanthine.
Reduction: Reduction reactions can convert it into different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 8-azaxanthine and 8-azaisoguanine, which have distinct biological and chemical properties .
Scientific Research Applications
8-Azapurine has numerous applications in scientific research:
Mechanism of Action
8-Azapurine functions as an antimetabolite, closely resembling guanine and competing with it in metabolic processes. It is incorporated into ribonucleic acids, disrupting normal cellular functions and inhibiting the growth of malignant cells. This mechanism makes it effective in slowing down or stopping the proliferation of cancer cells .
Comparison with Similar Compounds
8-Azapurine is compared with other purine analogs such as:
8-Azaxanthine: Exhibits similar photophysical properties but differs in its oxidation state.
8-Azaisoguanine: Another derivative with distinct biological activities.
2,6-Diamino-8-azapurine: Known for its high fluorescence yield and applications in enzymology
These compounds share structural similarities but differ in their specific chemical and biological properties, making each unique in its applications and effects.
Properties
IUPAC Name |
2H-triazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181745 | |
Record name | 8-Azapurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273-40-5, 99331-25-6 | |
Record name | Triazolopyrimidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazolopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azapurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-AZAPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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